![molecular formula C24H32N4O3 B2425196 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 903254-86-4](/img/structure/B2425196.png)
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, also known as LY278584, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxalamides and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
The compound interacts with Cathepsin S, inhibiting its protease activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate immune responses and other cellular processes .
Advantages and Limitations for Lab Experiments
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide has several advantages and limitations when used in lab experiments. Its potent and selective binding affinity towards various receptors makes it a valuable tool for studying the effects of neurotransmitter modulation on various physiological and behavioral parameters. However, its high cost and limited availability can be a drawback for researchers.
Future Directions
There are several future directions for the research on N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide. One potential direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, the development of more efficient and cost-effective synthesis methods can make N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide more accessible to researchers.
In conclusion, N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a compound that has shown significant potential as a therapeutic agent for various neurological disorders. Its ability to modulate neurotransmitter levels in the brain makes it a valuable tool for studying the effects of neurotransmitter modulation on various physiological and behavioral parameters. Further research is needed to explore its full potential and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide involves the reaction between N-(4-methoxyphenyl)-N-(4-methyl-1-piperazinyl)ethylamine and phenethyl isocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The resulting product is purified by various techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective binding affinity towards several receptors such as serotonin, dopamine, and adrenergic receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRIKUOOZQZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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